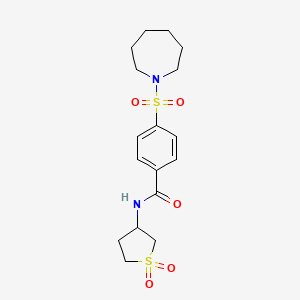

4-(azepan-1-ylsulfonyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Description

This compound features a benzamide core substituted with an azepan-1-ylsulfonyl group at the 4-position and a 1,1-dioxidotetrahydrothiophen-3-yl moiety on the amide nitrogen. The 1,1-dioxidotetrahydrothiophen-3-yl group introduces conformational rigidity and polar characteristics due to the sulfone moiety .

Properties

IUPAC Name |

4-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5S2/c20-17(18-15-9-12-25(21,22)13-15)14-5-7-16(8-6-14)26(23,24)19-10-3-1-2-4-11-19/h5-8,15H,1-4,9-13H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZPNUQBMVVVFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3CCS(=O)(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-ylsulfonyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate amine precursors.

Introduction of the sulfonyl group: This step often involves sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.

Attachment of the benzamide moiety: This can be done through amide bond formation reactions, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-(azepan-1-ylsulfonyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms or other functional groups.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(azepan-1-ylsulfonyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

Materials Science: Its properties could be exploited in the development of new materials with specific electronic or mechanical characteristics.

Biology: The compound may be used in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.

Industry: It could be used as a precursor or intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 4-(azepan-1-ylsulfonyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, for example, it might act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Core

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(Hexyloxy)-N-(4-Isopropylbenzyl)Benzamide ()

- Structural Differences :

- 4-Substituent : Hexyloxy (C₆H₁₃O−) vs. azepan-1-ylsulfonyl.

- N-Substituent : Additional 4-isopropylbenzyl group on the amide nitrogen.

- The dual substitution (dioxidotetrahydrothiophen-3-yl and 4-isopropylbenzyl) may sterically hinder interactions with target proteins compared to the single substitution in the target compound .

4-(Azepan-1-ylsulfonyl)-N-[4-(2,5-Bis(chloranyl)Thiophen-3-yl)-1,3-Thiazol-2-yl]Benzamide ()

- Structural Differences :

- N-Substituent : Thiazolyl ring with chlorinated thiophene vs. dioxidotetrahydrothiophen-3-yl.

- The absence of the sulfone group in the thiophene (compared to the dioxidotetrahydrothiophen-3-yl group) reduces polarity, possibly affecting solubility .

Modifications to the Sulfone-Containing Moieties

(Z)-4-(Azepan-1-ylsulfonyl)-N-(3-Ethyl-4-Fluorobenzo[d]Thiazol-2(3H)-ylidene)Benzamide ()

- Structural Differences :

- N-Substituent : Fluorinated benzo[d]thiazol-2(3H)-ylidene vs. dioxidotetrahydrothiophen-3-yl.

- Implications :

Table 1: Key Structural and Hypothesized Properties

*LogP values estimated based on substituent contributions.

Research Implications

- The azepan-1-ylsulfonyl group appears critical for balancing hydrophobicity and hydrogen-bonding capacity, as seen in and .

- The 1,1-dioxidotetrahydrothiophen-3-yl group () may stabilize the compound’s conformation through sulfone-mediated hydrogen bonding, a feature absent in non-sulfonated analogs .

- Substitutions on the benzamide nitrogen (e.g., thiazole, benzo[d]thiazole) diversify biological targeting but require careful optimization to avoid steric clashes .

Biological Activity

The compound 4-(azepan-1-ylsulfonyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the Thiazole Ring : Cyclization of precursors under specific conditions to create the thiazole structure.

- Introduction of the Azepane Sulfonyl Group : Sulfonylation of the phenyl ring using sulfonyl chloride derivatives.

- Attachment of the Tetrahydrothiophen Group : This step involves reactions that incorporate the tetrahydrothiophen moiety into the final product.

Optimizations in industrial settings often enhance yield and purity through controlled reaction conditions and catalysts.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Its mechanism primarily involves inhibiting essential enzymes in microbial cells, disrupting their metabolic processes.

Anticancer Potential

Studies have highlighted its potential as an anticancer agent , particularly through the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. By targeting DHFR, the compound may effectively hinder cancer cell proliferation.

The biological activity can be attributed to several mechanisms:

- Enzyme Inhibition : The compound's interaction with DHFR leads to reduced availability of tetrahydrofolate, crucial for nucleotide synthesis.

- Cell Cycle Arrest : By interfering with DNA replication processes, it may induce cell cycle arrest in cancer cells.

Case Studies

- Antimicrobial Efficacy : In a study involving various bacterial strains, 4-(azepan-1-ylsulfonyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide demonstrated significant inhibitory effects, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics.

- Cancer Cell Lines : In vitro studies on human cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses indicated an increase in apoptotic cell populations following treatment.

Comparative Analysis

| Compound Name | Structure Similarities | Biological Activity |

|---|---|---|

| N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(4-nitrophenoxy)acetamide | Similar azepane sulfonyl structure | Antimicrobial but less potent than the target compound |

| N-[4-(1-azepanylsulfonyl)phenyl]-2-(4-bromophenoxy)acetamide | Similar core structure | Comparable anticancer activity but different efficacy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.